Perfluorooctanamidine

描述

Synthesis Analysis

The first paper presents a method for synthesizing a diverse array of perfluoroalkylated amines, including N-heterocycles . The synthesis involves the use of perfluoro acid anhydrides as a perfluoroalkyl source for intramolecular amino- and carbo-perfluoroalkylations of aminoalkenes. This method allows for the creation of perfluoroalkylated chemical libraries, which can be valuable in the search for new drug candidates and agrochemicals. The paper also discusses the synthetic utility of bench-stable trifluoromethylated aziridine, prepared on a gram scale, which can be used to synthesize a wide variety of trifluoromethylated amines.

Molecular Structure Analysis

The second paper does not directly analyze the molecular structure of perfluorooctanamidine but does provide insight into the structural characterization of related perfluoroalkylated compounds . The macrocyclic systems synthesized from perfluoro-4-isopropylpyridine were characterized by X-ray crystallography, which is a critical tool for determining the molecular structure of complex compounds.

Chemical Reactions Analysis

The first paper details the chemical reactions involved in the synthesis of perfluoroalkylated N-heterocycles . The reactions are facilitated by diacyl peroxides generated in situ from perfluoro acid anhydrides with urea·H2O2. These react with aminoalkenes in the presence of a copper catalyst, which controls the product selectivity between amino- and carbo-perfluoroalkylations. A mechanistic study suggests that Cu(I) accelerates CF3 radical formation, which is the turnover-limiting step, while Cu(II) influences product selectivity.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of perfluorooctanamidine, they do highlight the general properties of perfluoroalkylated compounds. These compounds typically exhibit high chemical and thermal stability due to the strong carbon-fluorine bonds present in the perfluoroalkyl groups . The ability to complex with cations and anions, as mentioned in the second paper, indicates potential applications in materials science and catalysis .

科学研究应用

-

Near-Infrared Light-Activated Membrane Fusion for Cancer Cell Therapeutic Applications

- Application: Perfluorooctanamidine could potentially be used in the development of light-activated membrane fusion processes for cancer cell therapeutic applications .

- Method: The process involves the use of o-nitrobenzyl phosphate functionalized-cholesterol tethered nucleic acid-modified liposomes as functional photoresponsive units . These liposomes are loaded with upconversion nanoparticles (UCNPs) and their NIR irradiation yields luminescence, providing a localized light-source to deprotect the o-nitrobenzyl phosphate groups and resulting in the fragmentation of the nucleic acid structures .

- Results: The NIR-triggered fusion of two liposomes resulted in the photocleavage of the hairpin structure, leading to the fusion of the two liposomes . This process was followed by dynamic light scattering, and by monitoring the fluorescence of the Tb 3+ –DPA complex generated upon the fusion of the liposomes and their exchange of contents .

-

Fluorinated Polymers for Advanced Biomedical Applications

- Application: Perfluorooctanamidine could potentially be used in the development of fluorinated polymers for advanced biomedical applications .

- Method: The process involves the use of Teflon porous membranes lubricated with perfluorinated fluids .

- Results: The resulting materials give rise to superoleophilic and slippery surfaces .

属性

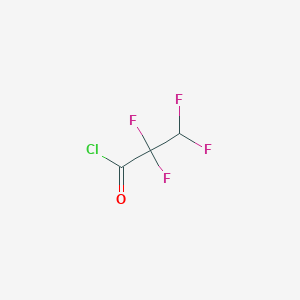

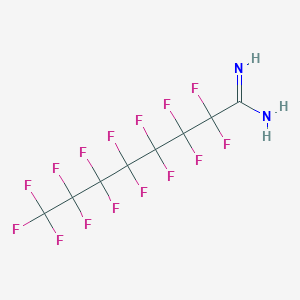

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F15N2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H3,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJKOLAKAFYZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F15N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381151 | |

| Record name | Perfluorooctanamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorooctanamidine | |

CAS RN |

307-31-3 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctanamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。